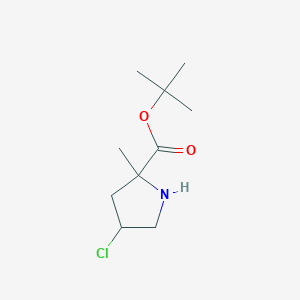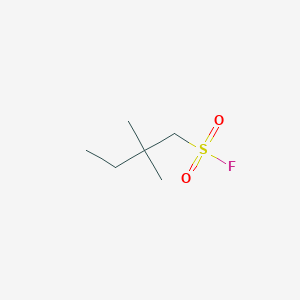
2,2-Dimethylbutane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylbutane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylbutane-1-sulfonyl fluoride typically involves the fluorosulfonylation of the corresponding sulfonyl chloride. This can be achieved through a fluoride-chloride exchange reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . Another method involves the direct fluorosulfonylation using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like fluorodimethylsulfonium tetrafluoroborate (FDIT) and ammonium fluorosulfonate (AISF) .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas due to its efficiency and cost-effectiveness. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
2,2-Dimethylbutane-1-sulfonyl fluoride has found applications in various fields of scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Chemical Biology: Used as a reactive probe for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Employed in the development of enzyme inhibitors and other bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-dimethylbutane-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in proteins and other biomolecules. This property makes it useful in the design of covalent enzyme inhibitors and other bioactive molecules .
Comparación Con Compuestos Similares
Perfluorobutanesulfonyl Fluoride: Known for its stability and use in palladium-catalyzed cross-coupling reactions.
Hexadecanesulfonyl Fluoride: Utilized in chemical biology as a reactive probe.
Uniqueness: 2,2-Dimethylbutane-1-sulfonyl fluoride is unique due to its specific structural features and reactivity profile. Its branched alkyl chain provides distinct steric and electronic properties, making it suitable for specialized applications in organic synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H13FO2S |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2,2-dimethylbutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H13FO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3 |
Clave InChI |
MMCIZQYWOLACCZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


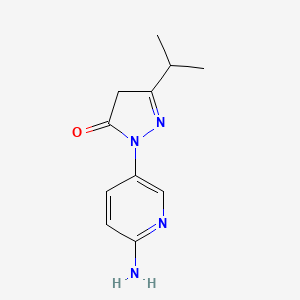
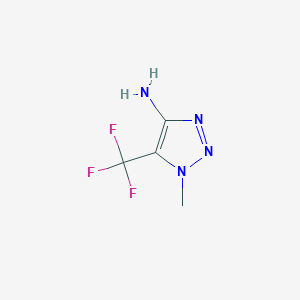
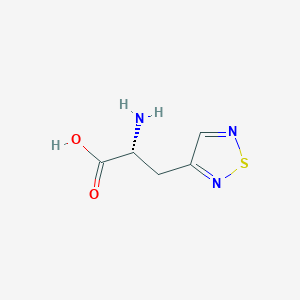
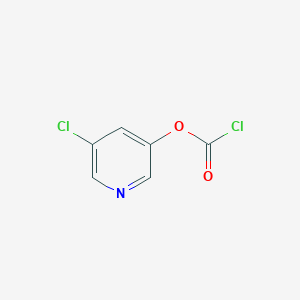
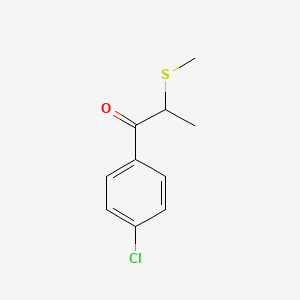
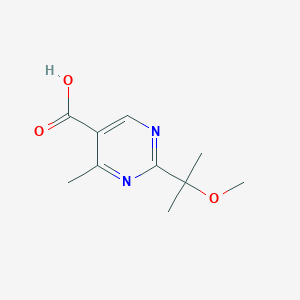
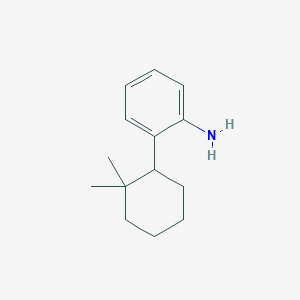
![4-[(2-Methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13217871.png)

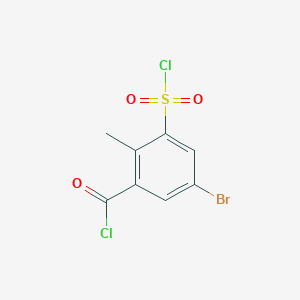
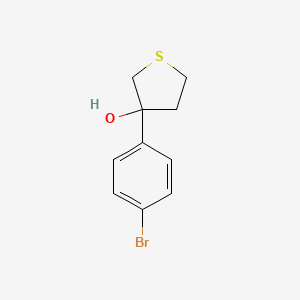
![7-(Propane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13217898.png)
![6-(Butane-1-sulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13217905.png)
